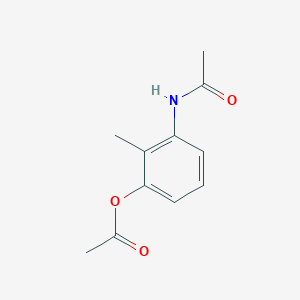

3-Acetamido-2-methylphenyl Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-acetamido-2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-10(12-8(2)13)5-4-6-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAOUSXREOGFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 3-Acetamido-2-methylphenyl Acetate

An In-depth Technical Guide to the Synthesis and Characterization of 3-Acetamido-2-methylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 76064-16-9)[1]. The document details a plausible synthetic route involving the diacetylation of 3-amino-2-methylphenol. It outlines step-by-step experimental protocols for the synthesis, purification, and subsequent characterization of the target compound. Characterization techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. All quantitative and spectroscopic data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers in organic synthesis and drug development.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the diacetylation of the precursor, 3-amino-2-methylphenol. This reaction involves the acetylation of both the amino (-NH₂) and the hydroxyl (-OH) functional groups. Acetic anhydride is a common and effective acetylating agent for this transformation, and the reaction can be catalyzed by a base such as pyridine or performed under solvent-free conditions.[2][3][4] The overall reaction is depicted below:

Reaction Scheme:

The mechanism for the N-acetylation of an amine involves the nucleophilic attack of the nitrogen's lone pair on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion to form the amide.[5] Similarly, the O-acetylation of the phenol involves the nucleophilic attack of the hydroxyl oxygen on the acetylating agent.[3]

Experimental Protocols

Materials and Reagents

The primary materials required for the synthesis are listed in the table below. Standard laboratory glassware and equipment, such as a round-bottom flask, reflux condenser, magnetic stirrer, and filtration apparatus, are necessary.[6]

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Amino-2-methylphenol | C₇H₉NO | 123.15 | 1.23 g (10 mmol) | Starting material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 3.1 mL (32 mmol) | Acetylating agent, used in excess |

| Pyridine | C₅H₅N | 79.10 | 10 mL | Solvent and catalyst |

| Deionized Water | H₂O | 18.02 | ~200 mL | For work-up and washing |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | Extraction solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying agent |

Synthesis Procedure

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-methylphenol (1.23 g, 10 mmol).

-

Add pyridine (10 mL) to the flask and stir until the starting material is fully dissolved.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (3.1 mL, 32 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and water with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water (2 x 50 mL) to remove any remaining pyridine and acetic acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound as a solid.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a series of analytical techniques. The workflow involves determining the melting point of the purified solid and acquiring its spectroscopic data (¹H NMR, ¹³C NMR, and IR). This data is then analyzed to confirm that the molecular structure matches the target compound.

Characterization Data

The following table summarizes the key physical and predicted spectroscopic data for this compound. The spectroscopic data is estimated based on known values for structurally similar compounds, such as acetanilides and phenyl acetates.[7][8][9]

| Property | Value / Predicted Data |

| Physical Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Melting Point | Not available (requires experimental determination) |

| ¹H NMR (Predicted) | δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~7.5 (br s, 1H, N-H), ~2.2 (s, 3H, Ar-CH₃), ~2.15 (s, 3H, N-C(O)CH₃), ~2.1 (s, 3H, O-C(O)CH₃) |

| ¹³C NMR (Predicted) | δ (ppm): ~169 (C=O, ester), ~168 (C=O, amide), ~149 (Ar-C-O), ~138 (Ar-C-N), ~130-120 (Ar-C), ~24 (N-C(O)CH₃), ~21 (O-C(O)CH₃), ~15 (Ar-CH₃) |

| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~3300 (N-H stretch, amide), ~1760 (C=O stretch, ester), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1200 (C-O stretch, ester) |

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthesis workflow diagram.

Caption: Characterization workflow diagram.

References

- 1. This compound [sobekbio.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. prepchem.com [prepchem.com]

- 4. jetir.org [jetir.org]

- 5. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. PHENYL ACETATE(122-79-2) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 3-Acetamido-2-methylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-Acetamido-2-methylphenyl Acetate (CAS No: 76064-16-9). While experimental data on its physicochemical and biological properties are limited in publicly accessible literature, this document consolidates available information, including its chemical identity and a detailed, plausible experimental protocol for its synthesis. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further investigation is required.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound containing both an acetamide and an acetate functional group. Its core structure is a derivative of cresol.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | N-[3-(acetyloxy)-2-methylphenyl]acetamide | - |

| Synonyms | This compound, N-[3-(Acetyloxy)-2-methylphenyl]acetamide | [1] |

| CAS Number | 76064-16-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][4] |

| Molecular Weight | 207.23 g/mol | [1][4] |

| SMILES | CC(=O)Nc1cccc(c1C)OC(=O)C | [2] |

| Purity | ≥98% (as reported by commercial suppliers) | [2] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, some vendors indicate the availability of NMR, HPLC, and LC-MS data.[5] Based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to two acetyl methyl groups, one aromatic methyl group, aromatic protons, and an amide proton (N-H). |

| ¹³C NMR | Resonances for two carbonyl carbons (amide and ester), aromatic carbons, and three methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ester), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (207.23), along with fragmentation patterns characteristic of acetamides and phenyl acetates. |

Experimental Protocols: Synthesis of this compound

The most logical synthetic route to this compound is the acetylation of its precursor, 3-acetamido-2-methylphenol. The following is a detailed, two-step experimental protocol.

Step 1: Synthesis of 3-Acetamido-2-methylphenol

The precursor, 3-acetamido-2-methylphenol, can be synthesized from 3-aminophenol through a Mannich reaction followed by hydrogenolysis.

Materials:

-

3-Aminophenol

-

Formaldehyde (37% solution)

-

Dimethylamine (40% solution)

-

Methanol

-

Palladium on activated carbon (Pd/C)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Water (deionized)

Procedure:

-

Mannich Reaction: In a suitable reaction vessel, dissolve 3-aminophenol in methanol. To this solution, add a 40% aqueous solution of dimethylamine followed by a 37% aqueous solution of formaldehyde. Stir the reaction mixture at room temperature. The formation of a precipitate, 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol, should be observed. The precipitate can be collected by filtration, washed with cold water, and air-dried.

-

Hydrogenolysis: Dissolve the dried Mannich base in a dilute aqueous solution of potassium hydroxide in a hydrogenation vessel. Add a catalytic amount of palladium on activated carbon (typically 5-10% by weight of the substrate). Pressurize the vessel with hydrogen gas and heat the mixture with vigorous stirring. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully filter to remove the palladium catalyst. Adjust the pH of the filtrate with hydrochloric acid to precipitate the product, 3-acetamido-2-methylphenol. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Acetylation of 3-Acetamido-2-methylphenol

This step involves the esterification of the phenolic hydroxyl group of 3-acetamido-2-methylphenol.

Materials:

-

3-Acetamido-2-methylphenol

-

Acetic anhydride

-

Pyridine or a suitable base catalyst

-

A suitable solvent (e.g., dichloromethane, ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-acetamido-2-methylphenol in a suitable solvent such as dichloromethane. Add a base, such as pyridine, to the solution.

-

Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

References

Spectroscopic Data of 3-Acetamido-2-methylphenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Acetamido-2-methylphenyl Acetate (CAS No: 76064-16-9), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectra in the public domain, this guide presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally analogous compounds and established spectroscopic principles, offering a valuable resource for compound identification, characterization, and quality control.

Chemical Structure and Functional Groups

This compound is a derivative of 2-methyl-3-aminophenol, featuring both an acetamido and an acetate functional group attached to the phenyl ring. The key structural features influencing its spectroscopic properties are:

-

Aromatic Ring: A substituted benzene ring with a specific substitution pattern that dictates the chemical shifts and coupling constants in NMR spectroscopy.

-

Acetamido Group (-NHCOCH₃): Comprising a secondary amide, this group exhibits characteristic IR absorption bands for the N-H and C=O bonds.

-

Acetate Group (-OCOCH₃): An ester functional group with a distinct carbonyl (C=O) stretching frequency in the IR spectrum.

-

Methyl Group (-CH₃): A methyl substituent on the aromatic ring.

The interplay of these functional groups gives rise to a unique spectroscopic fingerprint, which is detailed in the following sections.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds, including 3-amino-2-methylphenol, 2-acetamidophenol, acetanilide, and phenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 1H | Ar-H (proton ortho to -NHAc) |

| ~7.2 - 7.0 | m | 2H | Ar-H |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~2.1 | s | 3H | -NHCOCH₃ |

| ~2.3 | s | 3H | -OCOCH₃ |

| ~7.8 (broad) | s | 1H | -NH- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | -NHC =O |

| ~168 | -OC =O |

| ~148 | Ar-C (C-O) |

| ~138 | Ar-C (C-N) |

| ~130 | Ar-C (C-CH₃) |

| ~129, ~125, ~123 | Ar-CH |

| ~24 | -NHCOC H₃ |

| ~21 | -OCOC H₃ |

| ~16 | Ar-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1760 | Strong | C=O Stretch (Ester) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~1480, ~1450 | Medium | Aromatic C=C Stretch |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~800-700 | Medium | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Predicted Fragment Ion |

| 207 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₂=C=O]⁺ (Loss of ketene from acetate) |

| 149 | [M - O=C=CH₂]⁺ (Loss of ketene from amide) |

| 123 | [M - CH₂=C=O - CH₂=N]⁺ |

| 107 | [HOC₆H₃(CH₃)NH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized for the sample.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1] The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained over a larger number of scans.

IR Spectroscopy (Thin Solid Film Method)

A small amount of the solid sample (approximately 10-20 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2] A drop of this solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.[2] The IR spectrum is then recorded using an FTIR spectrometer.[2]

Mass Spectrometry (Electron Ionization)

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4][5][6] The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3][6]

Visualizations

The following diagrams illustrate the key aspects of the spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 3-Acetamido-2-methylphenyl Acetate (CAS 76064-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Acetamido-2-methylphenyl Acetate (CAS 76064-16-9). Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthesis protocol based on established chemical reactions. Furthermore, it presents predicted spectroscopic data and discusses potential biological activities by drawing parallels with structurally related molecules. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds.

Chemical Properties and Physical Data

This compound is an organic compound containing acetamide and acetate functional groups attached to a 2-methylphenyl ring. The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 76064-16-9 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Appearance | Off-white to pale yellow powder | N/A |

| Melting Point | 114-117 °C | N/A |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and acetone | N/A |

| SMILES | CC(=O)Nc1cccc(OC(=O)C)c1C | [1] |

Synthesis

Proposed Experimental Protocol: Acetylation of 3-amino-2-methylphenol

This protocol is based on general and well-established procedures for the acetylation of aminophenols.[2]

Materials:

-

3-amino-2-methylphenol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (or other suitable organic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-amino-2-methylphenol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.2-2.5 eq) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of methanol.

-

Remove the pyridine and excess reagents under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following are predicted values and key features based on the chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Protons (3H): Signals expected in the range of δ 7.0-8.0 ppm, showing coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring.

-

Methyl Protons (Aromatic, 3H): A singlet peak expected around δ 2.1-2.3 ppm.

-

Acetamido Methyl Protons (3H): A singlet peak expected around δ 2.0-2.2 ppm.

-

Acetate Methyl Protons (3H): A singlet peak expected around δ 2.2-2.4 ppm.

-

Amide Proton (NH, 1H): A broad singlet that may appear between δ 7.5-9.5 ppm, which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region, typically between δ 168-172 ppm, corresponding to the amide and ester carbonyls.

-

Aromatic Carbons: Six signals are expected in the range of δ 110-150 ppm. The carbons attached to the nitrogen and oxygen atoms will be shifted further downfield.

-

Methyl Carbons: Three distinct signals for the three methyl groups are expected in the aliphatic region, typically between δ 15-25 ppm.

IR (Infrared) Spectroscopy

-

N-H Stretch: A peak around 3300-3250 cm⁻¹ corresponding to the amide N-H stretching vibration.

-

C=O Stretches: Two distinct carbonyl absorption bands are expected. The amide C=O stretch (Amide I band) should appear around 1680-1650 cm⁻¹, and the ester C=O stretch should appear at a higher frequency, around 1770-1750 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1400-1200 cm⁻¹.

-

C-O Stretch: Strong absorption bands for the ester C-O bonds are expected in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Characteristic peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 207.

-

Fragmentation Pattern: Expect characteristic fragmentation patterns including the loss of the acetyl group (CH₃CO, 43 Da) and the acetamido group (CH₃CONH, 58 Da). Fragments corresponding to the aromatic core would also be observed.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently available. However, the biological activities of structurally related acetamide and phenolic acetate compounds can provide insights into its potential pharmacological profile.

Acetamide derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The acetylation of phenolic compounds can significantly modulate their biological properties. For instance, acetylation can alter the lipophilicity of a molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially enhance its bioavailability and cellular uptake.

Studies on other acetylated phenolics have shown that the acetyl groups can influence their interaction with biological targets. For example, the degree of acetylation of resveratrol, a well-known polyphenol, has been shown to impact its antiplatelet activity.

Potential Signaling Pathway Involvement (Hypothetical):

Given the anti-inflammatory and antioxidant properties of many phenolic and acetamide compounds, this compound could potentially modulate signaling pathways involved in inflammation and oxidative stress.

References

Physical properties of 3-Acetamido-2-methylphenyl Acetate (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 3-Acetamido-2-methylphenyl Acetate, specifically its melting point and solubility. This document is intended to serve as a foundational resource for laboratory professionals.

Core Physical Properties

This compound is an off-white to pale yellow crystalline powder. The key physical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 114-117 °C | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |

| Physical Form | Off-white to pale yellow powder; Fine crystalline powder | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Solubility Determination (Qualitative)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in various solvents is a fundamental characteristic of a compound.

Methodology:

-

Solvent Selection: A range of solvents, including water and common organic solvents like ethanol and acetone, are selected for the test.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated or sonicated to facilitate dissolution.

-

Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is deemed soluble. If it remains undissolved, it is insoluble. If some, but not all, of the solid dissolves, it is classified as slightly or partially soluble.

-

Temperature: Solubility tests are typically conducted at room temperature unless otherwise specified.

Logical Workflow Diagram

As specific signaling pathways or complex experimental workflows involving this compound are not documented in publicly available literature, the following diagram illustrates a general logical workflow for the synthesis and purification of a target organic compound, which would be applicable in the context of its preparation and characterization.

Caption: General workflow for the synthesis and purification of an organic compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Acetamido-2-methylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational possibilities of 3-Acetamido-2-methylphenyl Acetate (CAS No: 76064-16-9; Molecular Formula: C11H13NO3).[1] Due to a notable scarcity of direct experimental data for this specific compound in publicly accessible literature, this document leverages established principles of organic chemistry and draws upon crystallographic and spectroscopic data from analogous substituted aromatic compounds. Furthermore, it outlines a comprehensive theoretical and experimental workflow for a thorough conformational analysis, serving as a foundational resource for researchers engaging with this molecule.

Introduction

This compound is a substituted aromatic compound featuring an acetamido and an acetate group on a toluene backbone. The spatial arrangement of these functional groups, dictated by steric and electronic interactions, is crucial for understanding its chemical reactivity, physical properties, and potential biological activity. The rotational freedom around the single bonds connecting the substituent groups to the phenyl ring gives rise to various conformers with distinct energy profiles. This guide aims to elucidate the probable structural features and conformational landscape of this molecule.

Molecular Structure and Properties

The fundamental molecular structure of this compound is presented below. Key structural parameters, while not experimentally determined for this specific molecule, can be inferred from related compounds.

| Property | Value | Source |

| CAS Number | 76064-16-9 | [1] |

| Molecular Formula | C11H13NO3 | [1] |

| Molecular Weight | 207.23 g/mol | Inferred |

| SMILES | CC(=O)Nc1cccc(c1C)OC(=O)C | [2] |

Conformational Analysis

The conformation of this compound is primarily determined by the rotational barriers around three key single bonds:

-

C(phenyl)-N(amido) bond: The rotation around this bond determines the orientation of the acetamido group relative to the phenyl ring. Studies on acetanilide, a related compound, have shown that both planar and non-planar conformations can exist, with the phenyl ring sometimes tilted out of the amide plane.

-

C(phenyl)-O(ester) bond: Rotation around this bond influences the position of the acetate group.

-

O(ester)-C(carbonyl) bond: This rotation further modifies the orientation of the acetate group.

The presence of a methyl group at the ortho position to the acetamido group introduces significant steric hindrance, which will likely have a dominant effect on the preferred conformation. It is anticipated that the molecule will adopt a conformation that minimizes the steric clash between the ortho-methyl group and the adjacent acetamido and acetate groups.

Proposed Experimental and Computational Workflow

Given the absence of published experimental data, a combined computational and experimental approach is recommended for a comprehensive analysis of the molecular structure and conformation of this compound.

Computational Chemistry Protocol

-

Conformational Search: A systematic or stochastic conformational search using molecular mechanics force fields (e.g., MMFF94, OPLS3e) should be performed to identify low-energy conformers.

-

Quantum Mechanical Optimization: The geometries of the identified low-energy conformers should be optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*) to obtain accurate geometries and relative energies.

-

Vibrational Frequency Analysis: Calculation of vibrational frequencies at the same level of theory can confirm that the optimized structures are true energy minima and can be used to predict the infrared (IR) spectrum.

-

NMR Chemical Shift Prediction: The NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) approach to be compared with experimental data.

Experimental Protocols

-

Synthesis: If not commercially available, the synthesis of this compound would be the initial step. A plausible synthetic route could involve the acetylation of 3-amino-2-methylphenol followed by acetylation of the resulting phenol.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can aid in the unambiguous assignment of all proton and carbon signals. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can provide through-space correlations between protons, offering valuable insights into the preferred conformation in solution.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups (amide C=O, ester C=O, N-H, C-O bonds), which can be compared with the computationally predicted spectrum.

-

-

Single-Crystal X-ray Diffraction: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive information about the solid-state molecular structure and conformation, including precise bond lengths, bond angles, and dihedral angles. This would serve as the ultimate validation for the computational models.

Visualizations

The following diagrams illustrate the molecular structure and a proposed workflow for its conformational analysis.

Conclusion

While direct experimental data on the molecular structure and conformation of this compound is currently lacking in the public domain, this guide provides a robust framework for its investigation. Based on the principles of conformational analysis and data from analogous compounds, it is predicted that steric hindrance from the ortho-methyl group plays a pivotal role in defining its three-dimensional structure. The outlined computational and experimental workflows offer a clear path for researchers to fully characterize this molecule, which is essential for its potential applications in drug development and materials science.

References

The Synthetic Versatility of 3-Acetamido-2-methylphenyl Acetate: A Technical Guide for Organic Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the potential applications of 3-Acetamido-2-methylphenyl Acetate in the field of organic synthesis. While specific, documented applications of this particular isomer are limited in publicly available literature, this document extrapolates its potential utility based on the known reactivity of its constituent functional groups and related aromatic compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel building blocks for complex molecule synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 76064-16-9 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | Off-white to pale yellow powder |

| Melting Point | 114-117 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone |

Potential Applications in Organic Synthesis

This compound possesses three key functional groups that can be strategically manipulated in organic synthesis: an acetamido group, a methyl group on the aromatic ring, and an acetate ester. The interplay of these groups suggests several potential applications:

-

As a Protected Amino-phenol Derivative: The acetamido and acetate groups serve as protecting groups for the amino and hydroxyl functionalities of the parent 3-amino-2-methylphenol. This allows for selective reactions at other positions of the molecule. The protecting groups can be selectively or simultaneously deprotected under acidic or basic conditions to reveal the free amine and phenol, which can then participate in a wide range of transformations.

-

In Electrophilic Aromatic Substitution Reactions: The acetamido group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined electronic and steric influence will direct incoming electrophiles to specific positions on the benzene ring. This regioselectivity is crucial in the synthesis of highly substituted aromatic compounds.

-

In Cross-Coupling Reactions: The aromatic ring can be functionalized with a leaving group (e.g., bromine or iodine) to participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of diverse substituents and the construction of complex molecular scaffolds.

-

Precursor for Heterocyclic Synthesis: The amino and hydroxyl functionalities, once deprotected, are ideally positioned to participate in condensation reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Experimental Protocols

Hypothetical Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 3-amino-2-methylphenol.

Step 1: Acetylation of the Amino Group

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-methylphenol (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated product, 3-acetamido-2-methylphenol, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Acetylation of the Phenolic Hydroxyl Group

-

Reaction Setup: Suspend the dried 3-acetamido-2-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add a base, such as triethylamine (1.2 eq) or pyridine (catalytic amount), to the suspension. Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq).

-

Reaction Conditions: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

-

Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Reaction Pathway: Electrophilic Bromination

This diagram illustrates a potential electrophilic bromination reaction, highlighting the directing effects of the substituents.

Caption: Potential regioselectivity in the electrophilic bromination of the title compound.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. Its trifunctional nature offers a platform for a variety of chemical transformations, enabling the synthesis of complex and highly substituted aromatic compounds. Further research into the specific reactivity and applications of this molecule is warranted and could unveil novel synthetic strategies for the development of new pharmaceuticals and functional materials.

Biological Activity Screening of 3-Acetamido-2-methylphenyl Acetate: A Review of Structurally Related Compounds

Disclaimer: Extensive literature searches for the biological activity of the specific compound, 3-Acetamido-2-methylphenyl Acetate (CAS 76064-16-9), did not yield any publicly available data. This technical guide, therefore, provides an in-depth overview of the biological activities of structurally related acetamide and phenoxyacetamide derivatives. The findings presented herein are intended to provide a contextual understanding of the potential bioactivities of this chemical class but should not be directly attributed to this compound without specific experimental validation.

Introduction

Acetamide and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their structural motif is a key feature in a wide array of pharmacologically active molecules. Researchers have extensively explored the synthesis and biological screening of various acetamide derivatives, revealing a broad spectrum of activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This guide summarizes the key biological findings for these related compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Biological Activities of Structurally Related Acetamide Derivatives

The core structure of an acetamide group attached to a phenyl ring is a common scaffold in numerous biologically active compounds. Modifications to this basic structure have led to the discovery of potent agents with diverse therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of acetamide derivatives against various cancer cell lines.

Quantitative Data Summary:

| Compound Class | Cell Line | IC50 Value | Reference Compound | IC50 Value |

| Phenoxyacetamide Derivatives | HepG2 (Liver Cancer) | 1.43 µM | 5-Fluorouracil | 5.32 µM |

| Phenoxyacetamide Derivatives | MCF-7 (Breast Cancer) | 10.51 µM | - | - |

| Indole-3-pyrazole-5-carboxamide Analogues | HCC (Hepatocellular Carcinoma) | 0.6 - 2.9 µM | Sorafenib | - |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., phenoxyacetamide derivatives) and a reference drug (e.g., 5-Fluorouracil) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway: Apoptosis Induction by a Phenoxyacetamide Derivative

The following diagram illustrates the proposed mechanism of action for a novel phenoxyacetamide derivative that induces apoptosis in HepG2 liver cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).

Figure 1. Inhibition of PARP-1 by a phenoxyacetamide derivative leads to the accumulation of DNA damage and subsequent induction of apoptosis in cancer cells.

Antioxidant and Anti-inflammatory Activity

Certain acetamide derivatives have demonstrated notable antioxidant and anti-inflammatory properties, suggesting their potential in managing conditions associated with oxidative stress and inflammation.

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol is used to evaluate the in vitro antioxidant activity of compounds.[1]

-

Reagent Preparation: A solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation is prepared by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Assay Procedure: The ABTS solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 µL aliquot of the test compound (at various concentrations) is added to 1 mL of the diluted ABTS solution.

-

Absorbance Measurement: The absorbance is read after 6 minutes of incubation at room temperature.

-

Data Analysis: The percentage of inhibition of the ABTS radical is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Experimental Workflow: Screening for Anti-inflammatory Activity

The following diagram outlines a typical workflow for screening compounds for anti-inflammatory activity by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Figure 2. A generalized workflow for assessing the anti-inflammatory potential of compounds by quantifying their effect on nitric oxide production in macrophages.

Antimicrobial Activity

Derivatives of phenoxyacetic acid have been synthesized and evaluated for their antimicrobial activity against various bacterial strains.[2]

Quantitative Data Summary:

| Compound | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| N-([dibutyl(actetamidooxy)stannyl]oxy}-2-phenoxyacetamide anisole | Bacillus cereus, Staphylococcus aureus | 1.56 - 3.125 | Chloramphenicol | 3.91 - 7.80 |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | 9.66 | Ciprofloxacin | 6.67 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

While there is a lack of direct biological activity data for this compound, the extensive research on structurally similar acetamide and phenoxyacetamide derivatives reveals a rich landscape of pharmacological potential. These related compounds have demonstrated significant anticancer, antioxidant, anti-inflammatory, and antimicrobial activities. The experimental protocols and mechanistic insights provided in this guide offer a foundational understanding for the potential screening and evaluation of this compound and other novel derivatives. Future research is warranted to determine if this compound shares any of the biological activities observed in its structural analogues.

References

3-Acetamido-2-methylphenyl Acetate: A Pharmaceutical Intermediate for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetamido-2-methylphenyl acetate is a chemical compound with potential as a pharmaceutical intermediate. Its structural similarity to widely used analgesics and antipyretics, such as paracetamol, suggests its utility in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and a proposed mechanism of action. Detailed experimental protocols, data tables for easy reference, and a visual representation of its potential biological pathway are included to facilitate further research and development in this area.

Introduction

Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The exploration of novel intermediates with unique structural features is a key driver of innovation in drug discovery. This compound, a derivative of 3-amino-2-methylphenol, presents an interesting scaffold for the development of new drugs, potentially in the analgesic, antipyretic, and anti-inflammatory therapeutic areas. The presence of both an acetamido and an acetate group on the phenyl ring offers opportunities for modifying its pharmacokinetic and pharmacodynamic properties compared to existing medications.

Physicochemical Properties

A clear understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its application in drug synthesis and formulation. The properties of this compound, along with its precursor and a key intermediate, are summarized in Table 1.

| Property | 3-Amino-2-methylphenol (Precursor) | N-(3-hydroxy-2-methylphenyl)acetamide (Intermediate) | This compound (Final Product) |

| CAS Number | 53222-92-7[1][2] | 607592-26-9 (Predicted) | 76064-16-9 |

| Molecular Formula | C₇H₉NO[1] | C₉H₁₁NO₂ | C₁₁H₁₃NO₃ |

| Molecular Weight | 123.15 g/mol [1] | 165.19 g/mol | 207.23 g/mol |

| Appearance | Solid[2] | (Predicted Solid) | (Predicted Solid) |

| Melting Point | 129-130 °C[2] | Not available | Not available |

| Boiling Point | 221.8 °C[1] | Not available | Not available |

| Purity | 95%[2] | Not available | 98% |

Synthesis of this compound

The synthesis of this compound from its precursor, 3-amino-2-methylphenol, is a two-step process involving selective N-acetylation followed by O-acetylation.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-hydroxy-2-methylphenyl)acetamide (Intermediate)

This step involves the selective acetylation of the amino group of 3-amino-2-methylphenol. The phenolic hydroxyl group is less nucleophilic and generally requires more forcing conditions to acetylate.

-

Materials:

-

3-amino-2-methylphenol

-

Acetic anhydride

-

Water

-

Ice

-

-

Procedure:

-

In a round-bottom flask, suspend 10.0 g of 3-amino-2-methylphenol in 100 mL of water.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add 1.2 equivalents of acetic anhydride to the suspension while maintaining the temperature below 10 °C.

-

Continue stirring in the ice bath for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting precipitate of N-(3-hydroxy-2-methylphenyl)acetamide is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the intermediate product.

-

Step 2: Synthesis of this compound (Final Product)

This step involves the acetylation of the phenolic hydroxyl group of the intermediate.

-

Materials:

-

N-(3-hydroxy-2-methylphenyl)acetamide

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

-

Procedure:

-

Dissolve 10.0 g of N-(3-hydroxy-2-methylphenyl)acetamide in 50 mL of pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add 1.5 equivalents of acetic anhydride to the solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into 200 mL of ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove pyridine and acetic acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Potential Pharmaceutical Applications and Mechanism of Action

It is hypothesized that this compound may act as an analgesic and antipyretic agent, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and fever.

Proposed Signaling Pathway: Cyclooxygenase (COX) Inhibition

Caption: Proposed inhibition of the COX-2 pathway by this compound.

Conclusion

This compound is a promising pharmaceutical intermediate that warrants further investigation. The synthetic route outlined in this guide provides a clear path for its preparation, enabling researchers to explore its biological activities. Based on the pharmacology of structurally related compounds, it is plausible that this molecule possesses analgesic and antipyretic properties through the inhibition of the cyclooxygenase pathway. Further in-vitro and in-vivo studies are necessary to validate this hypothesis and to fully elucidate the therapeutic potential of this compound and its derivatives in drug development.

References

- 1. 3-Amino-2-methylphenol | 53222-92-7 | DCA22292 | Biosynth [biosynth.com]

- 2. 3-Amino-2-methylphenol 95 53222-92-7 [sigmaaldrich.com]

- 3. Antipyretic activity of diacetyl para-amino phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study of 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Data of 3-Acetamido-2-methylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Acetamido-2-methylphenyl Acetate (CAS 76064-16-9). Due to the absence of experimentally determined thermochemical values for this specific compound in the public domain, this guide presents calculated data for a structurally similar isomer, 2-Acetamido-4-methylphenyl acetate, to serve as a valuable reference point. Furthermore, it details the standard experimental protocols used for determining such thermochemical properties for solid organic compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76064-16-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| SMILES | CC(=O)Nc1cccc(c1C)OC(=O)C | [1] |

Thermochemical Data Summary

Table 1: Calculated Thermochemical Data for 2-Acetamido-4-methylphenyl acetate

| Thermochemical Property | Symbol | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (Gas) | ΔfG° | -138.56 | kJ/mol | Joback Method |

| Standard Enthalpy of Formation (Gas) | ΔfH°gas | -360.69 | kJ/mol | Joback Method |

| Enthalpy of Fusion | ΔfusH° | 26.99 | kJ/mol | Joback Method |

| Enthalpy of Vaporization | ΔvapH° | 66.02 | kJ/mol | Joback Method |

Source: Cheméo

For comparative purposes, the standard solid enthalpy of combustion (ΔcH°solid) for a related compound, N-(3-methylphenyl)acetamide, is -4922.43 kJ/mol.[4]

Experimental Protocols for Thermochemical Data Determination

The following sections describe the standard experimental methodologies for determining the key thermochemical properties of solid organic compounds like this compound.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard technique used to determine the heat of combustion of a substance.[5][6][7] From this value, the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the solid sample (typically 0.8-1.0 g) is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb".[5][7]

-

Ignition Wire: A fuse wire of known length and material is attached to electrodes within the bomb, positioned to be in contact with the sample pellet.[5]

-

Pressurization: The bomb is sealed and then filled with pure oxygen to a high pressure, typically around 25-30 atmospheres, to ensure complete combustion.[7]

-

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in an insulated container called a calorimeter. The entire assembly is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[6]

-

Calculation: The heat of combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat released by the ignition wire and for the formation of any side products like nitric acid.[5]

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure changes in heat flow to a sample as a function of temperature.[8][9][10][11][12] It is widely used to determine heat capacity and the enthalpy of phase transitions, such as melting (fusion).[11][12]

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed amount of the sample is placed in a sample pan (crucible). An empty, identical pan serves as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a controlled heating rate (e.g., 10-20 °C/min) over the desired temperature range.[9]

-

Measurement: The DSC instrument heats both the sample and the reference pans simultaneously while maintaining them at nearly the same temperature.[12] The difference in the heat flow required to heat the sample compared to the reference is measured and recorded.

-

Data Analysis for Enthalpy of Fusion: When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH°).[13]

-

Data Analysis for Heat Capacity: To determine the specific heat capacity, three separate runs are typically performed: an empty pan (baseline), a standard material with a known heat capacity (e.g., sapphire), and the sample.[11] By comparing the heat flow data from these three runs, the specific heat capacity of the sample can be calculated as a function of temperature.[10]

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for the experimental determination of key thermochemical properties of a solid organic compound.

Caption: General workflow for thermochemical data determination.

References

- 1. Acetamide, N-(3-methylphenyl)-2-phenyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Acetamide, N-(3-methylphenyl)- (CAS 537-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Acetamide, N-(3-methylphenyl)-2-acetoxy- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Acetamide, N-(3-methylphenyl)- [webbook.nist.gov]

- 5. homepages.gac.edu [homepages.gac.edu]

- 6. ivypanda.com [ivypanda.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. researchgate.net [researchgate.net]

- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 11. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]

A Theoretical Exploration: Quantum Chemical Calculations for 3-Acetamido-2-methylphenyl Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Acetamido-2-methylphenyl acetate is a molecule of interest in pharmaceutical and chemical research. Understanding its molecular structure, reactivity, and electronic properties is crucial for elucidating its mechanism of action and for the rational design of new derivatives with enhanced therapeutic potential. Quantum chemical calculations provide a powerful theoretical framework for investigating these properties at the atomic level. This guide outlines a comprehensive computational protocol for the in-silico characterization of this compound using established quantum chemical methods.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.[1][2] This data serves as a valuable reference for experimental validation of the computational results.

| Property | Value | Source |

| Molecular Formula | C11H13NO3 | [1][2] |

| Molecular Weight | 207.23 g/mol | [1] |

| CAS Number | 76064-16-9 | [1] |

| Appearance | Off-white to pale yellow powder | [1] |

| Melting Point | 114-117 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [1] |

| Density | 1.23 g/cm³ | [1] |

| Topological Polar Surface Area | 55.4 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Proposed Computational Methodology

In the absence of published quantum chemical studies on this compound, this section details a robust and widely accepted computational workflow. This protocol is designed to yield accurate predictions of the molecule's geometric, electronic, and spectroscopic properties.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule.

Protocol:

-

Method: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is recommended for an accurate description of the electronic distribution.

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

-

Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of molecular properties can be calculated to understand the molecule's reactivity and electronic characteristics.

Protocol:

-

Method: Single-point energy calculations will be performed on the B3LYP/6-311++G(d,p) optimized geometry.

-

Calculated Properties:

-

Electronic Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, atomic charges, and intramolecular interactions such as hyperconjugation.

-

Spectroscopic Properties: Theoretical predictions of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be calculated and compared with experimental data for validation of the computational model.

-

Data Presentation: Predicted Quantum Chemical Descriptors

The following tables summarize the key quantum chemical descriptors that would be obtained from the proposed computational study.

Table 1: Calculated Electronic Properties

| Descriptor | Predicted Value |

| Energy of HOMO (eV) | Value to be calculated |

| Energy of LUMO (eV) | Value to be calculated |

| HOMO-LUMO Gap (eV) | Value to be calculated |

| Dipole Moment (Debye) | Value to be calculated |

| Total Energy (Hartree) | Value to be calculated |

Table 2: Selected NBO Analysis Results

| Atom | Natural Charge (e) |

| O(acetate carbonyl) | Value to be calculated |

| O(ester) | Value to be calculated |

| N(amide) | Value to be calculated |

| C(acetate carbonyl) | Value to be calculated |

| C(amide carbonyl) | Value to be calculated |

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the proposed quantum chemical calculations of this compound.

Caption: A flowchart of the proposed quantum chemical calculation workflow.

Conceptual Molecular Structure

The following diagram provides a simplified representation of the molecular structure of this compound, highlighting its key functional groups.

Caption: Functional groups of this compound.

This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of this compound. The proposed computational protocol, employing Density Functional Theory, offers a reliable pathway to elucidate the molecule's structural, electronic, and spectroscopic properties. The resulting data will be invaluable for understanding its chemical behavior and for guiding future drug discovery and development efforts. The methodologies and workflows presented here can be readily adapted by researchers in the field to perform similar in-silico studies on related compounds.

References

Forging New Synthetic Frontiers: A Technical Guide to Unexplored Reactions of 3-Acetamido-2-methylphenyl Acetate

For Immediate Release

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

While 3-Acetamido-2-methylphenyl Acetate is a known chemical entity, a comprehensive review of the scientific literature reveals a significant gap in the exploration of its synthetic potential. This technical guide serves as a forward-looking prospectus, outlining promising avenues for novel reactions involving this substrate. By leveraging well-established, yet powerful, modern synthetic methodologies, this document aims to inspire and direct future research towards unlocking the untapped potential of this versatile building block. The proposed reactions are grounded in the known reactivity of analogous aryl acetates and acetamides, offering a solid foundation for new discoveries in medicinal and materials chemistry.

Proposed Reaction: Palladium-Catalyzed C-H Arylation

The presence of both an acetamido and an acetate group on the aromatic ring of this compound suggests multiple potential directing groups for transition metal-catalyzed C-H functionalization. The acetamido group, in particular, is a well-established directing group for ortho-C-H activation. This opens the door to a range of palladium-catalyzed cross-coupling reactions to form new C-C bonds.

A proposed reaction is the direct arylation of this compound with various aryl halides. This reaction would be expected to proceed via an ortho-palladation directed by the acetamido group.

Table 1: Proposed Conditions for Palladium-Catalyzed C-H Arylation

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |

| 1 | 4-iodotoluene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Toluene | 110 | 65-75 |

| 2 | 1-bromo-4-fluorobenzene | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 100 | 70-80 |

| 3 | 2-bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ | t-AmylOH | 120 | 60-70 |

Experimental Protocol: General Procedure for C-H Arylation

To a flame-dried Schlenk tube is added this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (as specified in Table 1), the ligand (if required), and the base (2.0 mmol). The tube is evacuated and backfilled with argon three times. The solvent (5 mL) is then added via syringe. The reaction mixture is stirred vigorously and heated in a pre-heated oil bath at the specified temperature for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Visualization of Proposed C-H Arylation Workflow

Caption: A generalized workflow for the proposed palladium-catalyzed C-H arylation of this compound.

Proposed Reaction: Synthesis of Benzoxazinones via Intramolecular Cyclization

The ortho-relationship of the acetamido and acetate functionalities on the starting material presents an opportunity for intramolecular cyclization reactions to form heterocyclic structures. One such possibility is the synthesis of benzoxazinone derivatives. This could potentially be achieved by hydrolysis of the acetate to a phenol, followed by an acid- or base-mediated cyclization with the adjacent acetamido group.

Table 2: Proposed Conditions for Benzoxazinone Synthesis

| Entry | Hydrolysis Step | Cyclization Step | Solvent | Temp (°C) | Expected Yield (%) |

| 1 | LiOH, H₂O/THF | HCl (conc.) | Dioxane | 100 | 75-85 |

| 2 | NaOH (aq) | Acetic Anhydride | Acetic Acid | 120 | 60-70 |

| 3 | K₂CO₃, MeOH | PPA (Polyphosphoric Acid) | - | 150 | 50-60 |

Experimental Protocol: General Procedure for Benzoxazinone Synthesis

Step 1: Hydrolysis. To a solution of this compound (1.0 mmol) in a mixture of THF and water (1:1, 10 mL) is added lithium hydroxide (2.0 mmol). The mixture is stirred at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is then acidified with 1M HCl and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude phenol intermediate, which is used in the next step without further purification.

Step 2: Cyclization. The crude intermediate from Step 1 is dissolved in the specified solvent (5 mL). The cyclizing agent (e.g., concentrated HCl, acetic anhydride, or PPA) is added, and the mixture is heated to the specified temperature for 6-12 hours. After cooling, the reaction mixture is carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized or purified by column chromatography to yield the benzoxazinone.

Visualization of Proposed Benzoxazinone Synthesis Pathway

Caption: A simplified reaction pathway for the proposed synthesis of benzoxazinones from this compound.

Future Outlook

The exploration of these and other novel reactions of this compound holds considerable promise. The resulting poly-functionalized aromatic compounds and heterocyclic scaffolds could serve as valuable intermediates in the synthesis of biologically active molecules. Given the prevalence of acetamide-containing structures in pharmaceuticals, the novel derivatives that could be synthesized through these proposed routes may exhibit interesting pharmacological properties, warranting further investigation in drug discovery programs. This guide provides a foundational roadmap for initiating such an exploratory research program.

Methodological & Application

Experimental protocol for the synthesis of 3-Acetamido-2-methylphenyl Acetate

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-Acetamido-2-methylphenyl Acetate. The synthesis is a two-step process commencing with the selective N-acetylation of 3-amino-2-methylphenol to yield the intermediate, N-(3-hydroxy-2-methylphenyl)acetamide. This intermediate is subsequently O-acetylated to produce the final product. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a substituted aromatic compound containing both an acetamide and an acetate functional group. Such molecules are of interest in medicinal chemistry and materials science due to the diverse biological and chemical properties conferred by these functionalities. The synthetic route described herein is a reliable method for the preparation of this and structurally related compounds.

Reaction Scheme

The synthesis proceeds in two distinct steps:

-

N-Acetylation: The amino group of 3-amino-2-methylphenol is selectively acetylated using acetic anhydride in an aqueous medium. The higher nucleophilicity of the amino group compared to the phenolic hydroxyl group allows for this selective transformation under controlled conditions.

-

O-Acetylation: The phenolic hydroxyl group of the intermediate, N-(3-hydroxy-2-methylphenyl)acetamide, is then acetylated using acetic anhydride, typically in the presence of a base catalyst such as pyridine, to yield the final product.

Experimental Protocol

Materials

-

3-Amino-2-methylphenol

-

Acetic Anhydride

-

Sodium Acetate

-

Deionized Water

-

Pyridine

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Step 1: Synthesis of N-(3-hydroxy-2-methylphenyl)acetamide (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-amino-2-methylphenol in 100 mL of deionized water containing 12.0 g of sodium acetate. Stir the mixture until all solids have dissolved.

-

N-Acetylation: Cool the solution to 0-5 °C in an ice bath. To this stirred solution, add 10.0 mL of acetic anhydride dropwise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Isolation of Intermediate: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

-